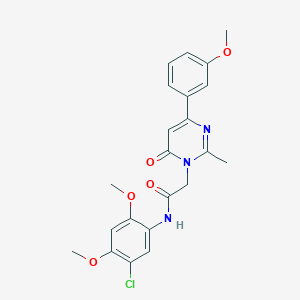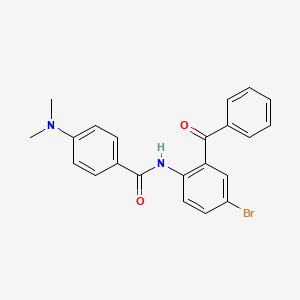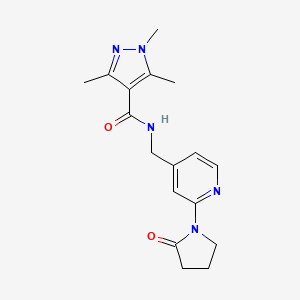![molecular formula C8H13NO2 B2412986 Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate CAS No. 1779840-83-3](/img/structure/B2412986.png)
Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate” is a chemical compound with the CAS Number: 1779840-83-3 . It has a molecular weight of 155.2 . The IUPAC name for this compound is “methyl 2-aminobicyclo [3.1.0]hexane-1-carboxylate” and its Inchi Code is 1S/C8H13NO2/c1-11-7 (10)8-4-5 (8)2-3-6 (8)9/h5-6H,2-4,9H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis and Drug Development
Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate derivatives have been pivotal in the development of potent, selective, and orally active drugs targeting metabotropic glutamate receptors. These compounds, such as LY354740, exhibit anticonvulsant and anxiolytic properties, highlighting their potential in treating neurological disorders. The stereocontrolled synthesis of these compounds provides insights into the design of glutamate analogs with constrained conformations, mimicking the bioactive conformation of glutamate at receptor sites (Pedregal & Prowse, 2002; Monn et al., 1997).
Radiolabeling and Biodistribution Studies
Radiolabeling studies of related compounds have been conducted to understand their biodistribution and potential as neuroprotective drugs. For instance, methyl 2-(methoxycarbonyl)-2-(methylamino)bicyclo[2.1.1]-hexane-5-carboxylate has been investigated for its ability to cross the blood-brain barrier and accumulate in brain regions, suggesting its applicability in neuroimaging and drug delivery to the central nervous system (Yu et al., 2003).
Neuroprotective Properties
Further research into the neuroprotective effects of these compounds has shown their potential in treating neurodegenerative diseases. Group II metabotropic glutamate receptor agonists, including derivatives of this compound, offer a novel therapeutic strategy. These compounds have been found to be neuroprotective against toxicity induced by various neurotoxic agents in vitro and to mediate partial protection against apoptosis in neuronal cells under ischemic conditions (Kingston et al., 1999).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of this compound derivatives have contributed significantly to the understanding of their stereochemistry and reactivity. These studies have laid the foundation for the development of synthetic methodologies that enable the preparation of complex bicyclic structures, which are valuable in the design of novel therapeutic agents (Glass et al., 1990; Franck-Neumann et al., 1989).
Eigenschaften
IUPAC Name |
methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-4-5(8)2-3-6(8)9/h5-6H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMAIAVOHAHSGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)

![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)


![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)


![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)
![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)
![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)


![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)